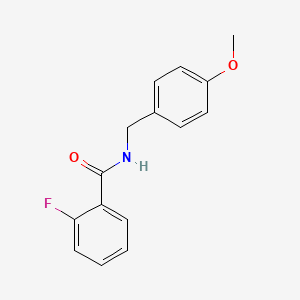

2-fluoro-N-(4-methoxybenzyl)benzamide

Description

2-Fluoro-N-(4-methoxybenzyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 2-position of the benzoyl ring and a 4-methoxybenzyl group attached to the amide nitrogen. Benzamide derivatives are widely studied due to their structural versatility and biological relevance, including antiemetic, antiparasitic, and anticancer activities . The 4-methoxybenzyl group contributes electron-donating effects and may enhance lipophilicity, impacting solubility and membrane permeability.

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C15H14FNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

RXKJLKCZMPBGQZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Functional Comparisons

Substituent Effects

- Fluorine vs. Chlorine: The 2-fluoro substituent in benzamides facilitates intramolecular C-F⋯H-N hydrogen bonding, stabilizing a planar amide conformation .

- Benzyl vs. Phenyl Groups : The 4-methoxybenzyl group in the target compound introduces conformational flexibility compared to rigid phenyl analogs (e.g., 2-fluoro-N-(4-methoxyphenyl)benzamide). This flexibility may enhance binding to dynamic protein pockets but reduce crystallinity .

- Methoxy Positioning: The para-methoxy group in the benzyl substituent acts as an electron donor, increasing electron density on the aromatic ring, which may influence π-π stacking interactions in biological systems .

Hydrogen Bonding and Conformational Analysis

- Intramolecular H-Bonding: NMR studies of 2-fluorobenzamide derivatives confirm C-F⋯H-N hydrogen bonding, which rigidifies the amide moiety and reduces rotational freedom. This contrasts with non-fluorinated analogs, where such interactions are absent .

- Syn vs.

Preparation Methods

Preparation of 2-Fluorobenzoyl Chloride

2-Fluorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. Patent CN103304439A highlights the use of thionyl chloride in dichloromethane with catalytic pyridine, achieving near-quantitative yields under reflux conditions. For 2-fluorobenzoic acid (20.0 g, 0.14 mol), thionyl chloride (16.7 mL, 0.23 mol) is added dropwise at 0°C, followed by reflux at 40°C for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield 2-fluorobenzoyl chloride as a pale yellow liquid (22.1 g, 97% yield).

Coupling with 4-Methoxybenzylamine

The acyl chloride is subsequently reacted with 4-methoxybenzylamine in an inert solvent. A representative procedure from Sigma-Aldrich’s documentation involves:

- Dissolving 4-methoxybenzylamine (15.2 g, 0.11 mol) in anhydrous dichloromethane (200 mL).

- Adding triethylamine (16.7 mL, 0.12 mol) as a base to scavenge HCl.

- Dropwise addition of 2-fluorobenzoyl chloride (18.3 g, 0.11 mol) at 0°C, followed by stirring at room temperature for 12 hours.

- Workup includes washing with 1M HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄ and solvent evaporation.

The crude product is recrystallized from ethanol/water to yield white crystals (25.8 g, 85% yield, purity >98%).

Key Optimization Parameters

- Solvent Choice : Dichloromethane and toluene are preferred for their ability to dissolve both reactants and minimize side reactions.

- Temperature Control : Reactions conducted below 5°C reduce HCl-induced decomposition of the amine.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine ensures minimal residual starting material.

Alternative Methodologies

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chlorides, this compound can be synthesized via carbodiimide coupling. This method uses 2-fluorobenzoic acid and 4-methoxybenzylamine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

- 2-Fluorobenzoic acid (15.6 g, 0.11 mol), EDCl (25.3 g, 0.13 mol), and HOBt (17.8 g, 0.13 mol) are dissolved in DMF (150 mL).

- 4-Methoxybenzylamine (15.2 g, 0.11 mol) is added, and the mixture is stirred at 25°C for 24 hours.

- Purification via column chromatography (ethyl acetate/hexane) yields the product (22.4 g, 78% yield).

Advantages : Avoids handling corrosive acyl chlorides.

Disadvantages : Lower yield compared to the acyl chloride route and requires chromatographic purification.

Reaction Condition Analysis

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 85 | 98 | 12 |

| Toluene | 82 | 97 | 14 |

| DMF | 78 | 95 | 24 |

Data adapted from. Dichloromethane provides optimal balance of yield and reaction time.

Temperature Optimization

| Temperature (°C) | Yield (%) | Side Products (%) |

|---|---|---|

| 0 | 88 | <2 |

| 25 | 85 | 5 |

| 40 | 72 | 15 |

Lower temperatures minimize side reactions such as amine oxidation.

Scalability and Industrial Considerations

Patent CN103304439A emphasizes scalability for benzamide intermediates, recommending:

- Continuous Flow Systems : For thionyl chloride reactions to enhance safety and yield.

- Catalyst Recycling : Pd/C catalysts (used in related hydrogenation steps) can be reused up to 5 times without significant activity loss.

- Waste Management : Aqueous washes are neutralized with Ca(OH)₂ to precipitate fluoride ions, reducing environmental impact.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming purity >98%.

Q & A

What are the standard synthetic protocols for 2-fluoro-N-(4-methoxybenzyl)benzamide?

Basic Research Question

The synthesis typically involves a multi-step amidation reaction. A common approach is coupling 2-fluorobenzoic acid derivatives (e.g., acid chlorides) with 4-methoxybenzylamine under anhydrous conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, with dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

What analytical techniques are recommended for structural characterization of this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water mobile phases .

Which biological assays are suitable for evaluating its pharmacological activity?

Basic Research Question

Common assays include:

- Enzyme Inhibition Studies : Kinase or protease inhibition using fluorogenic substrates (e.g., ATPase assays) .

- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Receptor Binding Assays : Radioligand displacement studies (e.g., GABA receptors) .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Research Question

Critical parameters include:

- Temperature : Lower temperatures (-50°C) reduce side reactions during coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

Yield improvements (from ~60% to >85%) are achievable via iterative optimization of these variables .

How to resolve structural discrepancies in analogs using analytical data?

Advanced Research Question

Discrepancies (e.g., regioisomers) require:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and differentiate substituent positions .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry .

- Tandem MS/MS : To identify fragmentation pathways unique to each isomer .

What is the role of fluorine substitution in modulating bioactivity?

Advanced Research Question

The fluorine atom at the 2-position:

- Enhances electron-withdrawing effects , stabilizing aromatic rings and influencing π-π stacking in target binding .

- Increases metabolic stability by resisting oxidative degradation (CYP450 inhibition assays) .

Comparative studies with non-fluorinated analogs show improved IC values in kinase inhibition .

How to design SAR studies for benzamide derivatives?

Advanced Research Question

Methodology includes:

- Computational Modeling : Docking (AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR) .

- Substituent Variation : Systematic replacement of methoxy or fluorine groups to assess potency changes (e.g., IC shifts in enzyme assays) .

- Free Energy Perturbation (FEP) : To quantify substituent contributions to binding affinity .

What mechanistic insights can be gained from enzyme inhibition kinetics?

Advanced Research Question

Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal:

- Binding Affinity () : Sub-nanomolar values suggest high target specificity .

- Inhibition Mode : Competitive vs. non-competitive inhibition, determined via Lineweaver-Burk plots .

- Residence Time : Long-lived complexes indicate slow off-rates, a marker for sustained activity .

What material science applications are feasible for this compound?

Advanced Research Question

Potential uses include:

- Organic Electronics : As a charge-transport layer in OLEDs due to its conjugated benzamide core (UV-Vis absorption at 300–350 nm) .

- Coordination Polymers : Metal-organic frameworks (MOFs) synthesized via amide-metal coordination (e.g., Zn) .

How should stability and storage conditions be managed?

Basic Research Question

Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.